4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of 4-chlorobenzyl chloride: This can be achieved by the chlorination of 4-chlorotoluene in the presence of sulfur and iron powder at a temperature of 15-17°C.
Synthesis of 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydroxylamine hydrochloride under acidic conditions.
Coupling of 4-chlorobenzyl chloride with the oxadiazole ring: This step involves the reaction of 4-chlorobenzyl chloride with the oxadiazole intermediate in the presence of a base such as potassium carbonate.
Formation of the final product: The final step involves the coupling of the oxadiazole intermediate with pyridine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique magnetic or electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(3S)-1-(4-Chlorobenzyl)-3-pyrrolidinyl]-1,3,4-oxadiazol-2-yl}-N,N-dimethylaniline
- N-{4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-methoxyphenyl)acetamide
Uniqueness
4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 1,2,4-oxadiazole ring and a 4-chlorobenzyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-3-1-10(2-4-12)9-13-17-14(18-19-13)11-5-7-16-8-6-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMIVUSOAXRJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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